molecular formula C26H24N2O6 B15013462 4-{(1Z)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate

4-{(1Z)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate

Cat. No.: B15013462
M. Wt: 460.5 g/mol
InChI Key: ZWQWUXJOSIEPAF-HMAPJEAMSA-N
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Description

4-[(1Z)-2-{[3-(HYDROXYMETHYL)PHENYL]CARBAMOYL}-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxymethyl, carbamoyl, phenylformamido, and methoxyphenyl acetate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-2-{[3-(HYDROXYMETHYL)PHENYL]CARBAMOYL}-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-2-{[3-(HYDROXYMETHYL)PHENYL]CARBAMOYL}-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbamoyl and phenylformamido groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbamoyl group can produce primary amines.

Scientific Research Applications

4-[(1Z)-2-{[3-(HYDROXYMETHYL)PHENYL]CARBAMOYL}-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1Z)-2-{[3-(HYDROXYMETHYL)PHENYL]CARBAMOYL}-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylformamido derivatives and methoxyphenyl acetates, which share structural features and functional groups with 4-[(1Z)-2-{[3-(HYDROXYMETHYL)PHENYL]CARBAMOYL}-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE.

Uniqueness

The uniqueness of 4-[(1Z)-2-{[3-(HYDROXYMETHYL)PHENYL]CARBAMOYL}-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

[4-[(Z)-2-benzamido-3-[3-(hydroxymethyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C26H24N2O6/c1-17(30)34-23-12-11-18(15-24(23)33-2)14-22(28-25(31)20-8-4-3-5-9-20)26(32)27-21-10-6-7-19(13-21)16-29/h3-15,29H,16H2,1-2H3,(H,27,32)(H,28,31)/b22-14-

InChI Key

ZWQWUXJOSIEPAF-HMAPJEAMSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)NC2=CC=CC(=C2)CO)\NC(=O)C3=CC=CC=C3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)CO)NC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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